molecular formula C21H22FN3O5S B12209343 5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B12209343
M. Wt: 447.5 g/mol
InChI Key: DMARJLHJXGKMJF-UHFFFAOYSA-N
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Description

5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and methylsulfonamido phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and methylsulfonamido phenyl groups. The final step involves the formation of the oxopentanoic acid moiety.

    Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Substituents: The fluorophenyl and methylsulfonamido phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of Oxopentanoic Acid: The final step involves the reaction of the substituted pyrazole with a suitable carboxylic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methylsulfonamido group.

    Reduction: Reduction reactions can target the carbonyl group in the oxopentanoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The fluorophenyl and methylsulfonamido groups play a crucial role in binding to enzymes and receptors, modulating their activity. The pyrazole ring acts as a scaffold, providing structural stability and facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(5-(2-fluorophenyl)-3-(4-(methylsulfonamido)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid stands out due to its unique combination of functional groups. The presence of both fluorophenyl and methylsulfonamido groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22FN3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

5-[3-(2-fluorophenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C21H22FN3O5S/c1-31(29,30)24-15-11-9-14(10-12-15)18-13-19(16-5-2-3-6-17(16)22)25(23-18)20(26)7-4-8-21(27)28/h2-3,5-6,9-12,19,24H,4,7-8,13H2,1H3,(H,27,28)

InChI Key

DMARJLHJXGKMJF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCCC(=O)O

Origin of Product

United States

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